2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

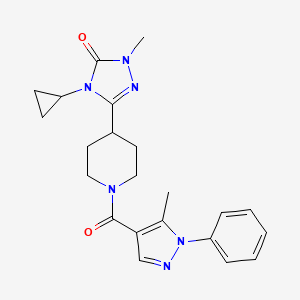

“2-Chloro-4-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

“2-Chloro-4-(trifluoromethyl)pyridine” can be synthesized from 2-chloro-4-iodopyridine . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .科学的研究の応用

Synthesis of Novel Derivatives

One of the primary applications of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in scientific research involves its use as a key starting material in the synthesis of novel derivatives. For instance, it has been used to create novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives under microwave irradiation, which exhibit weak antifungal activity (Ming-yan Yang et al., 2015). Another study utilized it for synthesizing novel substituted 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives, highlighting a facile method for their production (G. S. Kumar et al., 2015).

Structural and Spectroscopic Analysis

In addition to synthesis, the compound has been subject to structural and spectroscopic analysis to understand its properties better. For example, a pyridine derivative underwent X-ray diffraction, revealing unique structural features compared to other similar compounds. This detailed analysis provides insight into its molecular structure and potential interactions (Marina Tranfić et al., 2011).

Chemical Transformations and Halogen Shuffling

Chemical transformations involving this compound have been explored, including halogen shuffling to produce site-selective electrophilic substitutions. Such research paves the way for the creation of diverse compounds with potential applications in various fields (F. Mongin et al., 1998).

Biomedical Applications

Beyond purely chemical transformations, there are investigations into the biomedical applications of derivatives synthesized from this compound. Research into compounds like HYNIC (6-Hydrazinonicotinic acid) derivatives, which are bifunctional chelators for technetium used in radiolabeling for diagnostic purposes, illustrates the compound's relevance in creating medically useful agents (Levente Meszaros et al., 2011).

Antimicrobial Activities and DNA Interaction

Studies have also investigated the antimicrobial activities and DNA interaction capabilities of 2-Chloro-6-(trifluoromethyl)pyridine, highlighting its potential as a basis for developing new antimicrobial agents. Such research underscores the broad scope of applications for this compound, from chemical synthesis to potential therapeutic uses (M. Evecen et al., 2017).

作用機序

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to play a significant role in the protection of crops from pests .

Pharmacokinetics

The solubility of similar compounds in water is often slightly soluble , which can impact their bioavailability.

Result of Action

Tfmp derivatives are known to have significant biological activities due to the unique properties of the fluorine atom and the pyridine moiety .

Action Environment

The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their unique properties .

Safety and Hazards

将来の方向性

特性

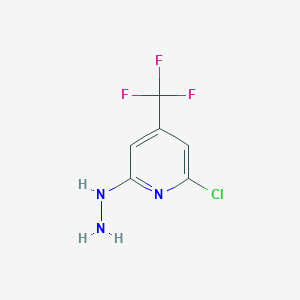

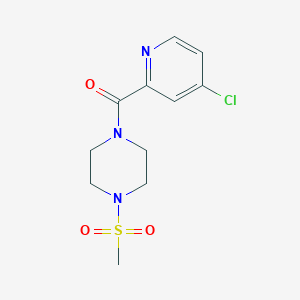

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-5(12-4)13-11/h1-2H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACCCFLLFQERY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1NN)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)

![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)

![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)

![ethyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2581213.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2581220.png)